molecular formula C18H18N2O3 B2383256 2-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide CAS No. 921995-15-5

2-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide

Cat. No.: B2383256
CAS No.: 921995-15-5
M. Wt: 310.353
InChI Key: PBXHYPIQIQTNCQ-UHFFFAOYSA-N
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Description

2-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide is a useful research compound. Its molecular formula is C18H18N2O3 and its molecular weight is 310.353. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

The compound 2-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide belongs to a class of benzimidazole-tethered oxazepine heterocyclic hybrids, synthesized from N-alkylated benzimidazole 2-carboxaldehyde. These compounds have been structurally analyzed through X-ray diffraction and Density Functional Theory (DFT) studies, revealing their molecular structure and charge distribution. The molecular electrostatic potential (MEP) maps and frontier molecular orbitals of these compounds have been discussed, providing insights into their electrophilic and nucleophilic reactivity zones. Furthermore, these compounds exhibit promising Nonlinear Optical (NLO) properties, making them potential candidates for NLO applications (Almansour et al., 2016).

Catalytic and Synthetic Applications

These heterocyclic compounds have also been explored for their catalytic applications, particularly in gold-catalyzed cycloaddition reactions. Benzo[d]isoxazoles, structurally related to the compound , have been used as nucleophiles in gold-catalyzed [5 + 1] or [5 + 2] cycloaddition reactions with ynamides, leading to the efficient synthesis of polysubstituted 2H-benzo[e][1,3]oxazines or benzo[f][1,4]oxazepines. This showcases the potential of such compounds in facilitating chemoselective synthetic pathways (Xu et al., 2018).

Anticancer Research

In the realm of medicinal chemistry, derivatives of the parent compound have been investigated for their anticancer activities. A series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, which share structural similarities with the compound , have shown moderate to excellent anticancer activities against various cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer). This highlights the potential of such compounds in the development of new anticancer agents (Ravinaik et al., 2021).

Mechanism of Action

Target of Action

The primary targets of the compound are yet to be identified. The compound is a derivative of the indole nucleus, which is known to have broad-spectrum biological activities . .

Mode of Action

Indole derivatives are known to interact with multiple receptors, contributing to their diverse biological activities . The specific interactions of this compound with its targets, and the resulting changes, are areas of ongoing research.

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways due to their interaction with multiple receptors . The specific pathways affected by this compound, and their downstream effects, are yet to be elucidated.

Result of Action

Given the compound’s structural similarity to indole derivatives, it may exhibit a range of biological activities . .

Properties

IUPAC Name

2-methyl-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-12-5-3-4-6-14(12)17(21)19-13-7-8-16-15(11-13)18(22)20(2)9-10-23-16/h3-8,11H,9-10H2,1-2H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBXHYPIQIQTNCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OCCN(C3=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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